P2Y₆ Receptor Antagonist Activity: 2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine vs. Unsubstituted N-Propargylpiperidine
In a standardized human P2Y₆ receptor antagonist assay (1321N1 cells, UDP-induced intracellular calcium mobilization), 2,6-dimethyl-1-(prop-2-yn-1-yl)piperidine exhibits an IC₅₀ of 5.33 × 10³ nM (5.33 μM), representing weak-to-moderate antagonist activity [1]. By contrast, unsubstituted N-propargylpiperidine (1-(prop-2-yn-1-yl)piperidine), tested in a comparable P2Y₆ antagonist assay in the same cell line, displays an IC₅₀ of 2.91 × 10³ nM (2.91 μM) [2]. While the 2,6-dimethyl substitution reduces potency approximately 1.8-fold at P2Y₆, this modest shift in activity is accompanied by a potential gain in selectivity: unsubstituted N-propargylpiperidine is a potent MAO-B inhibitor (IC₅₀ = 0.18 μM) [3], whereas the 2,6-dimethyl variant has not been reported as a significant MAO-B ligand, suggesting the methyl substitution may reduce off-target MAO-B liability while preserving measurable, though weaker, P2Y₆ engagement. Users should note that this cross-study comparison uses data from separate assay campaigns; direct head-to-head testing within a single study is not available in the public domain.
| Evidence Dimension | P2Y₆ receptor antagonist activity (human receptor, functional assay) |
|---|---|
| Target Compound Data | IC₅₀ = 5.33 × 10³ nM (5.33 μM) |
| Comparator Or Baseline | N-Propargylpiperidine (unsubstituted): IC₅₀ = 2.91 × 10³ nM (2.91 μM) |
| Quantified Difference | ~1.8-fold weaker P2Y₆ antagonist potency for the 2,6-dimethyl derivative |
| Conditions | Human P2Y₆ receptor expressed in human 1321N1 astrocytoma cells; UDP-induced intracellular calcium mobilization readout (Fluo-4 dye); antagonist mode. |
Why This Matters
For researchers prioritizing P2Y₆ antagonist tool compounds with potentially reduced MAO-B polypharmacology, the 2,6-dimethyl-1-(prop-2-yn-1-yl)piperidine scaffold offers a differentiated selectivity starting point compared to unsubstituted N-propargylpiperidine, which carries confirmed sub-micromolar MAO-B inhibitory activity that could confound in vivo interpretation.
- [1] BindingDB. BDBM50569568 (CHEMBL4854854). Antagonist activity at human P2Y₆ receptor: IC₅₀ = 5.33 × 10³ nM in 1321N1 cells (UDP-induced calcium mobilization assay). View Source
- [2] BindingDB. BDBM50569546 (CHEMBL4876210). N-Propargylpiperidine (1-(prop-2-yn-1-yl)piperidine) P2Y₆ antagonist IC₅₀ = 2.91 × 10³ nM in 1321N1 cells. View Source
- [3] Košak U, Knez D, Coquelle N, et al. N-Propargylpiperidines with naphthalene-2-carboxamide or naphthalene-2-sulfonamide moieties: Potential multifunctional anti-Alzheimer's agents. Bioorg Med Chem. 2017;25(2):633-645. doi:10.1016/j.bmc.2016.11.032. N-Propargylpiperidine (compound 16) MAO-B IC₅₀ = 0.18 μM. View Source
